Bhimanone

Antibacterial Streptomyces Natural Product

Researchers screening microbial extracts for novel antibiotics face non-specific matrix interference from solvent blanks. Bhimanone (CAS 701915-56-2)-a biologically inactive acetylated tetralone co-isolated with bhimamycins A-E from Streptomyces sp.-provides a structurally matched negative control. • Confirmed lack of antibacterial activity against S. aureus; ideal baseline for quantifying potency gains via synthetic derivatization • Defined (2R,4R)-rel-(+) stereochemistry enables reproducible LC-MS/NMR reference standard use in metabolomics strain differentiation • Supplied at ≥98% purity with analytical documentation for reproducible SAR and HTS workflows

Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
Cat. No. B12366479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBhimanone
Molecular FormulaC13H14O4
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC(=O)CC1CC(C2=C(C1=O)C=CC=C2O)O
InChIInChI=1S/C13H14O4/c1-7(14)5-8-6-11(16)12-9(13(8)17)3-2-4-10(12)15/h2-4,8,11,15-16H,5-6H2,1H3/t8-,11+/m1/s1
InChIKeyYGZHVOWQEXZCOB-KCJUWKMLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bhimanone (CAS 701915-56-2): Baseline Profile of a Tetralone Scaffold from Streptomyces sp.


Bhimanone (CAS 701915-56-2) is an acetylated tetralone first isolated from the ethyl acetate extract of a terrestrial Streptomycete isolate alongside five quinone antibiotics (bhimamycins A–E) [1]. The compound has the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol [2]. Structurally, Bhimanone is a (2R,4R)-rel-(+)-3,4-dihydro-4,5-dihydroxy-2-(2-oxopropyl)-1(2H)-naphthalenone, featuring a tetralone core with an acetyl side chain . Unlike the co-isolated bhimamycins which exhibit pronounced antibacterial activity, Bhimanone is consistently characterized in the primary literature as biologically inactive [3].

Why Generic Substitution of Bhimanone with Other Tetralones or Quinone Antibiotics Is Not Scientifically Valid


The structural and functional heterogeneity among secondary metabolites derived from the same Streptomyces fermentation broth precludes simplistic substitution. Bhimanone was isolated alongside five structurally distinct quinone antibiotics (bhimamycins A–E) [1], yet the primary literature explicitly reports that only one compound from this co-isolated family exhibits pronounced biological activity against Staphylococcus aureus [2]. Bhimanone is repeatedly described as biologically inactive [3]. Therefore, assuming that any tetralone or structurally related quinone can replicate Bhimanone's behavior—particularly its lack of antimicrobial activity—is unfounded. Furthermore, the compound's utility is not as an antimicrobial agent but as a defined negative control and a tetralone scaffold for mechanistic and structure-activity relationship (SAR) investigations .

Bhimanone: Quantitative Comparative Evidence Against Co-Isolated Bhimamycins and Other Analogs


Antibacterial Activity: Bhimanone Exhibits No Detectable Activity Against S. aureus, Unlike Co-Isolated Bhimamycins

In the original isolation study, Bhimanone (compound 8) was tested for antibacterial activity against a panel of microorganisms. The abstract of the publication explicitly states that only one compound from the co-isolated series (compound V, later identified as a bhimamycin) exhibited pronounced biological activity in inhibiting the growth of Staphylococcus aureus [1]. This indicates that Bhimanone, despite being isolated from the same fermentation broth, is devoid of antibacterial activity under the assayed conditions. This is a critical differentiator from its co-isolated analogs (bhimamycins A–E), which are the active antimicrobial constituents of the extract.

Antibacterial Streptomyces Natural Product

Structural Distinction: Bhimanone's Tetralone Core vs. Bhimamycins' Quinone/Isoindolequinone Scaffolds

Bhimanone possesses a tetralone (3,4-dihydro-2H-naphthalen-1-one) core structure , while the co-isolated bhimamycins (A–E) are characterized by quinone or isoindolequinone scaffolds [1]. This fundamental difference in core structure underpins their divergent biological activities. Specifically, bhimamycin C and D were identified as the first isoindolequinones (2H-benzo[f]isoindole-4,9-dione scaffold) isolated from Streptomyces sp. GW32/698 [2]. The presence of the quinone moiety is often associated with redox cycling and antimicrobial activity, whereas Bhimanone's tetralone core lacks this functionality.

Structural Elucidation Chemotaxonomy Polyketide

Defined Negative Control for Antibiotic Discovery: Bhimanone's Lack of Activity in Antimicrobial Assays

Multiple authoritative chemical vendors and databases explicitly classify Bhimanone as a 'bioinactive' or 'biologically inactive' tetralone [1]. The primary literature reports that, among the metabolites isolated from Streptomyces sp., 'Only compound (V) exhibits pronounced biologically activity' [2]. This consistent characterization across independent sources confirms that Bhimanone serves as a reliable negative control in antimicrobial assays. Unlike generic solvent controls or structurally unrelated compounds, Bhimanone offers a structurally relevant but inactive control that helps validate that observed antimicrobial effects of extracts or fractions are due to specific active constituents (e.g., bhimamycins) rather than non-specific matrix effects.

Antibiotic Screening Negative Control Assay Development

Bhimanone: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Streptomyces-Derived Polyketides

Bhimanone provides a tetralone scaffold that is structurally distinct from the active quinone antibiotics co-isolated from the same organism . Researchers can use Bhimanone as a core template to investigate how modifications (e.g., introduction of quinone moieties, alterations to the acetyl side chain) affect biological activity. Its well-defined lack of antibacterial activity [1] serves as a baseline for quantifying the gain in potency achieved through synthetic derivatization.

Negative Control for Antibacterial Screening of Natural Product Extracts and Fractions

In high-throughput screening of microbial extracts for novel antibiotics, Bhimanone serves as an ideal negative control. Because it is a natural product isolated from the same genus and fermentation conditions as many active hits [2], it controls for non-specific matrix effects better than solvent blanks or unrelated compounds. Its confirmed biological inactivity [3] ensures that any observed inhibition is due to other constituents.

Chemotaxonomic Marker or Reference Standard for Streptomyces Metabolite Profiling

The unique tetralone core and specific stereochemistry of Bhimanone (CAS 701915-56-2) make it a suitable reference standard for LC-MS or NMR-based metabolomics studies [4]. Its presence or absence in fermentation broths can help differentiate Streptomyces strains or optimize culture conditions for the production of specific bioactive polyketides, such as the bhimamycins [5].

Mechanistic Studies of Antibiotic Resistance or Inactivation

Given that Bhimanone is structurally related to active quinone antibiotics but lacks activity [6], it can be employed in studies investigating the structural determinants of antibiotic uptake, efflux, or target binding. Comparing the cellular accumulation or metabolism of Bhimanone versus active bhimamycins can provide insights into resistance mechanisms.

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